molecular formula C20H14N4OS B5260509 1-phenyl-4-(9H-xanthen-9-yl)-1,4-dihydro-5H-tetrazole-5-thione

1-phenyl-4-(9H-xanthen-9-yl)-1,4-dihydro-5H-tetrazole-5-thione

Cat. No.: B5260509
M. Wt: 358.4 g/mol
InChI Key: FUSIZWSZHJIBIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-phenyl-4-(9H-xanthen-9-yl)-1,4-dihydro-5H-tetrazole-5-thione is a heterocyclic compound that features a tetrazole ring fused with a xanthene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-4-(9H-xanthen-9-yl)-1,4-dihydro-5H-tetrazole-5-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 9H-xanthene-9-carboxylic acid with phenylhydrazine to form an intermediate, which is then treated with thiosemicarbazide and subjected to cyclization to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-4-(9H-xanthen-9-yl)-1,4-dihydro-5H-tetrazole-5-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The phenyl and xanthene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated derivatives of the phenyl and xanthene rings.

Scientific Research Applications

1-phenyl-4-(9H-xanthen-9-yl)-1,4-dihydro-5H-tetrazole-5-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-phenyl-4-(9H-xanthen-9-yl)-1,4-dihydro-5H-tetrazole-5-thione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-4-(9H-xanthen-9-ylcarbonyl)piperazine
  • 1,5-dimethyl-2-phenyl-4-(9H-xanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one

Uniqueness

1-phenyl-4-(9H-xanthen-9-yl)-1,4-dihydro-5H-tetrazole-5-thione is unique due to its tetrazole-thione structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-phenyl-4-(9H-xanthen-9-yl)tetrazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4OS/c26-20-23(14-8-2-1-3-9-14)21-22-24(20)19-15-10-4-6-12-17(15)25-18-13-7-5-11-16(18)19/h1-13,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSIZWSZHJIBIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=S)N(N=N2)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.